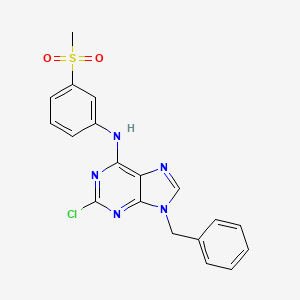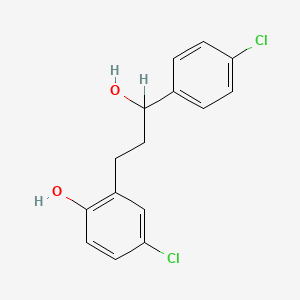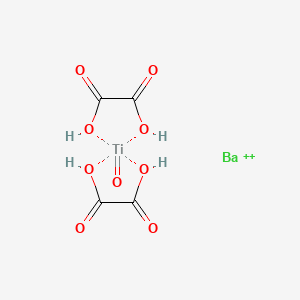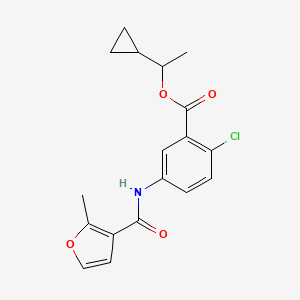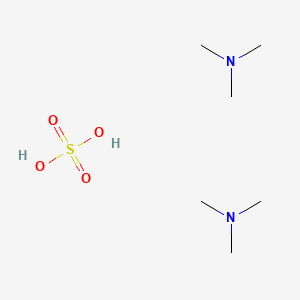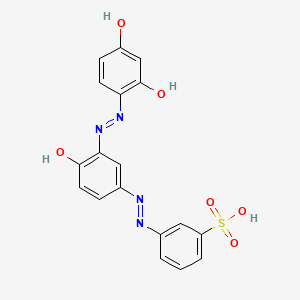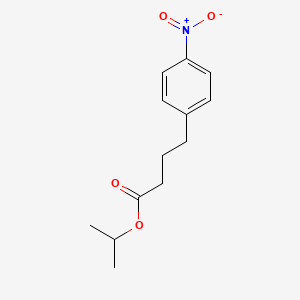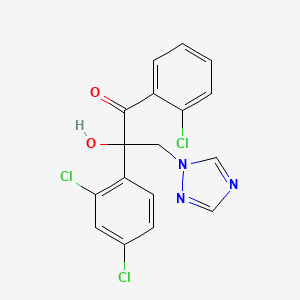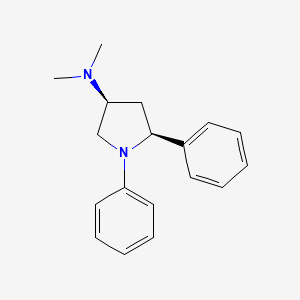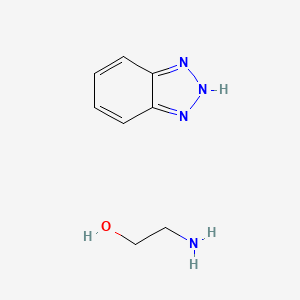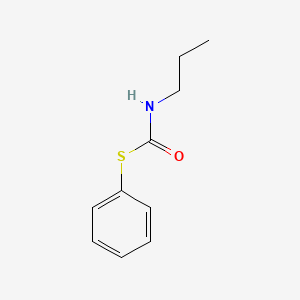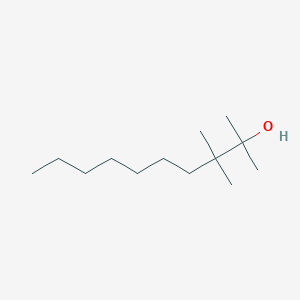
Phenoxazine, 10-(3-piperidinopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxazine, 10-(3-piperidinopropyl)- is a derivative of phenoxazine, a heterocyclic compound with a tricyclic structure consisting of two benzene rings fused to an oxazine ring This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives typically involves several steps, including the formation of the phenoxazine core and subsequent functionalization. One common method for synthesizing phenoxazine involves the oxidative cyclization of 2-aminophenol with diphenylamine.
Industrial Production Methods
Industrial production of phenoxazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenoxazine, 10-(3-piperidinopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the phenoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds .
Aplicaciones Científicas De Investigación
Phenoxazine, 10-(3-piperidinopropyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phenoxazine, 10-(3-piperidinopropyl)- involves its interaction with various molecular targets, including proteins and nucleic acids. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparación Con Compuestos Similares
Phenoxazine, 10-(3-piperidinopropyl)- can be compared with other phenoxazine derivatives, such as:
10-(3’-N-morpholinopropyl)phenoxazine: Known for its anticancer properties.
10-(4’-N-morpholinobutyl)phenoxazine: Studied for its antimicrobial activity.
10-(3’-N-morpholinopropyl)-2-chlorophenoxazine: Investigated for its antiviral properties.
Propiedades
Número CAS |
95554-67-9 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
10-(3-piperidin-1-ylpropyl)phenoxazine |
InChI |
InChI=1S/C20H24N2O/c1-6-13-21(14-7-1)15-8-16-22-17-9-2-4-11-19(17)23-20-12-5-3-10-18(20)22/h2-5,9-12H,1,6-8,13-16H2 |
Clave InChI |
VIOXGDDWUXTAJH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



